1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-tert-butyl-3-(3-methylbenzyl)pyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using automated systems and continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyrimidines .
Scientific Research Applications
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Other molecular targets and pathways may include DNA synthesis and repair enzymes, as well as signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring fused to the pyrazolopyrimidine core, which can enhance their biological activities and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIVNFFUGROHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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